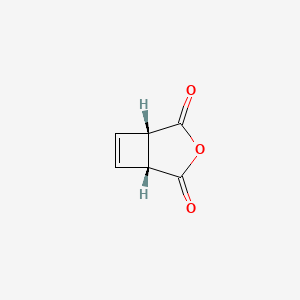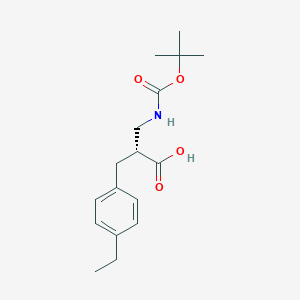![molecular formula C9H9N3O B12942998 1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one](/img/structure/B12942998.png)
1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one is a compound that belongs to the class of fused heterocycles.
Métodos De Preparación
The synthesis of 1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one can be achieved through various synthetic routes. One common method involves the use of pyrrole derivatives as starting materials . The synthetic strategies can be classified into several categories:
Synthesis from pyrrole derivatives: This involves the reaction of pyrrole with appropriate reagents to form the desired triazine compound.
Synthesis via bromohydrazone: This method involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.
Multistep synthesis: This approach involves multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Transition metal-mediated synthesis: This method utilizes transition metals as catalysts to facilitate the formation of the triazine ring.
Análisis De Reacciones Químicas
1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors, which are crucial in cancer therapy.
Antiviral Research: The compound is a key structural component in antiviral drugs such as remdesivir, which has shown efficacy against RNA viruses.
Biological Studies: It is used in studying various biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can disrupt various signaling pathways that are crucial for cell proliferation and survival. This makes it an effective agent in cancer therapy and antiviral treatments .
Comparación Con Compuestos Similares
1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one is unique due to its fused heterocyclic structure, which provides it with distinct chemical and biological properties. Similar compounds include:
Avapritinib: A kinase inhibitor used in cancer therapy.
Remdesivir: An antiviral drug used in the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug.
These compounds share structural similarities but differ in their specific applications and mechanisms of action.
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
1-pyrrolo[2,1-f][1,2,4]triazin-6-ylpropan-2-one |
InChI |
InChI=1S/C9H9N3O/c1-7(13)2-8-3-9-4-10-6-11-12(9)5-8/h3-6H,2H2,1H3 |
Clave InChI |
GKACQDHPZZBZLK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CN2C(=C1)C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol](/img/structure/B12942952.png)

![Benzamide, 4-chloro-N-[2-(1H-indol-3-yl)-3-thienyl]-](/img/structure/B12942967.png)


![(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12942983.png)




